Burnettramic acid A aglycone

Vue d'ensemble

Description

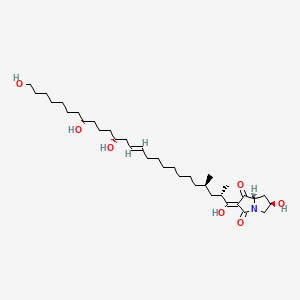

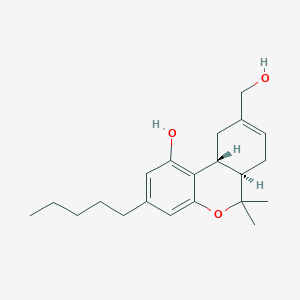

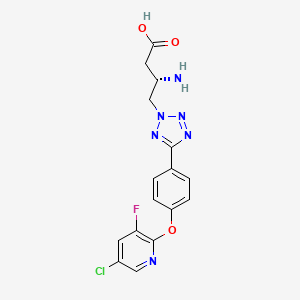

L'acide burnettramique A aglycone est un membre d'une nouvelle classe d'antibiotiques dérivés du champignon australien Aspergillus burnettii. Ce composé présente un échafaudage bolaamphiphile rare, constitué de β-d-mannose lié à une unité de pyrrolizidinedione via une chaîne de 26 atomes de carbone . Il présente de puissantes activités antifongiques et antibactériennes, ce qui en fait un sujet d'étude important dans le domaine de la chimie des produits naturels et de la chimie médicinale .

Mécanisme D'action

Target of Action

Burnettramic acid A aglycone is primarily active against certain types of fungi and bacteria. It has been found to be potent against Candida albicans and Saccharomyces cerevisiae , with IC50 values of 0.5 µg/mL and 0.2 µg/mL, respectively . Additionally, it is active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus , with IC50 values of 2.3 and 5.9 µg/mL, respectively .

Result of Action

The result of this compound’s action is the inhibition of growth or killing of susceptible fungi and bacteria. This is evidenced by its IC50 values against specific strains of fungi and bacteria . .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse totale énantiosélective de l'acide burnettramique A aglycone a été réalisée par une séquence de 14 étapes à partir d'un acide carboxylique connu . Les étapes clés de la synthèse comprennent :

- Deux types d'alkylations asymétriques.

- Couplage d'un intermédiaire acétylurique avec de la (S)-épichlorhydrine pour fournir un époxyde acétylénique en un seul pot.

- Réduction de Birch pour effectuer la désulfonylation, la semi-réduction de la triple liaison et la débenzylation de manière concurrente .

Méthodes de production industrielle : Actuellement, il existe peu d'informations sur les méthodes de production industrielle de l'acide burnettramique A aglycone. La synthèse est principalement réalisée dans des laboratoires de recherche, en se concentrant sur l'optimisation des conditions de réaction et l'amélioration du rendement et de la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide burnettramique A aglycone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : La réduction de Birch est utilisée pour effectuer la désulfonylation et la semi-réduction de la triple liaison.

Substitution : Le couplage d'un intermédiaire acétylurique avec de la (S)-épichlorhydrine est un exemple de réaction de substitution.

Réactifs et conditions courants :

Alkylation asymétrique : Utilise des catalyseurs chiraux spécifiques pour obtenir l'énantiosélectivité.

Réduction de Birch : Implique l'utilisation de sodium ou de lithium dans de l'ammoniac liquide.

Formation d'époxyde : Nécessite de la (S)-épichlorhydrine et un intermédiaire acétylurique.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la synthèse énantiosélective de l'aglycone de l'acide burnettramique A, qui a été confirmée par des spectres de RMN 1H et 13C .

4. Applications de la recherche scientifique

L'acide burnettramique A aglycone a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'acide burnettramique A aglycone implique son interaction avec les membranes cellulaires microbiennes. La structure bolaamphiphile du composé lui permet de s'insérer dans la bicouche lipidique de la membrane cellulaire, perturbant son intégrité et conduisant à la lyse cellulaire . Ce mécanisme est efficace contre les bactéries à Gram positif et les champignons, ce qui en fait un agent antimicrobien à large spectre .

Composés similaires :

Dérivés de l'acide tétramique : Ces composés partagent une structure de base similaire de la pyrrolizidinedione et présentent des activités antimicrobiennes.

Antibiotiques mannosylés : Composés avec du β-d-mannose lié à divers aglycones, présentant des activités biologiques similaires.

Unicité : L'acide burnettramique A aglycone est unique en raison de son échafaudage bolaamphiphile rare et de sa puissante activité contre un large éventail de pathogènes microbiens . Sa synthèse énantiosélective et sa structure complexe le distinguent encore des autres composés similaires .

Applications De Recherche Scientifique

Burnettramic Acid A aglycone has several scientific research applications:

Comparaison Avec Des Composés Similaires

Tetramic Acid Derivatives: These compounds share a similar pyrrolizidinedione core structure and exhibit antimicrobial activities.

Mannosylated Antibiotics: Compounds with β-d-mannose linked to various aglycones, showing similar biological activities.

Uniqueness: Burnettramic Acid A aglycone is unique due to its rare bolaamphiphilic scaffold and its potent activity against a wide range of microbial pathogens . Its enantioselective synthesis and complex structure further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDKRVVXVFPDKH-ODPYIYSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)